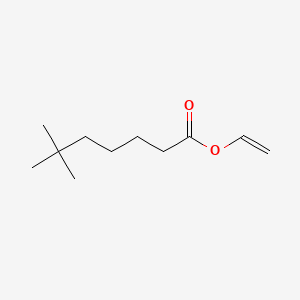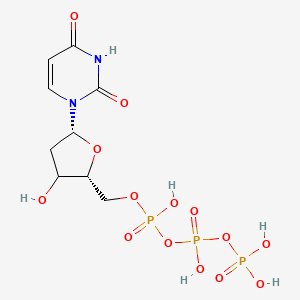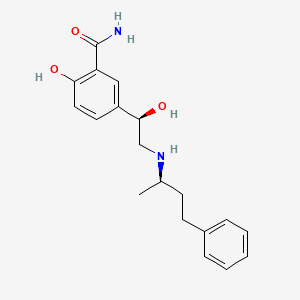
五溴化磷
描述
Phosphorus pentabromide is a reactive, yellow solid with the formula PBr5 . In the solid state, it has the structure [PBr4]+ Br− (tetrabromophosphonium bromide), but in the vapor phase, it completely dissociates to PBr3 and Br2 .
Synthesis Analysis
Phosphorus pentabromide can be used in organic chemistry to convert carboxylic acids to acyl bromides . It decomposes above 100 °C to give phosphorus tribromide and bromine . Reversing this equilibrium to generate PBr5 by addition of Br2 to PBr3 is difficult in practice because the product is susceptible to further addition to yield phosphorus heptabromide [PBr4]+[Br3]− .Molecular Structure Analysis
The structure of Phosphorus pentabromide contains tetrahedral [PBr4]+ groups located so that a plane of symmetry passes through each, and the fifth bromine is present as a bromide ion removed from the phosphorus at a distance about twice that of the four covalently linked atoms .Chemical Reactions Analysis
Phosphorus pentabromide can be used in organic chemistry to convert carboxylic acids to acyl bromides . It decomposes above 100 °C to give phosphorus tribromide and bromine .Physical And Chemical Properties Analysis
Phosphorus pentabromide is a yellow crystalline solid . It has a density of 3.61 g/cm3 . It decomposes at around 100 °C . It reacts with water and decomposes in ethanol . It is soluble in CCl4 and CS2 .科学研究应用
Bromination Agent
Phosphorus pentabromide is widely used as a bromination agent . It is particularly effective in converting alcohols to bromides . This is a crucial process in organic synthesis, allowing for the introduction of bromine atoms into organic molecules, which can then undergo further reactions.
Conversion of Carboxylic Acids to Acyl Bromides
Another significant application of Phosphorus pentabromide is in the conversion of carboxylic acids to acyl bromides . Acyl bromides are highly reactive compounds that can be used in a variety of chemical reactions, including the formation of amides, esters, and anhydrides.
Bromination of Phenols and Secondary Alcohols
Phosphorus pentabromide is also used to convert phenols and secondary alcohols to the corresponding bromides . This is particularly useful in the synthesis of brominated aromatic compounds, which are important in the production of dyes, pharmaceuticals, and other chemical products.
Dibromination of Ketones
In addition to its use in the bromination of alcohols and phenols, Phosphorus pentabromide is also used in the dibromination of ketones . This reaction results in the formation of alpha, alpha-dibromoketones, which are useful intermediates in organic synthesis.
Preparation of Indium Phosphide (InP) Nanowires
Phosphorus pentabromide can also be used as the phosphorus source in the preparation of indium phosphide (InP) nanowires . InP nanowires have potential applications in the field of nanotechnology, including the development of high-performance transistors, photodetectors, and solar cells.
Study of Solid State and Gas Phase Chemistry
The unique properties of Phosphorus pentabromide, such as its existence as PBr + 4 Br − in the solid state and its dissociation to phosphorus tribromide and bromine in the gas phase , make it an interesting compound for the study of solid state and gas phase chemistry.
作用机制
Target of Action
Phosphorus pentabromide (PBr5) is primarily used as a brominating agent in organic chemistry . Its primary targets are carboxylic acids, alcohols, and ketones .
Mode of Action
Phosphorus pentabromide interacts with its targets by converting carboxylic acids to acyl bromides and phenols, and secondary alcohols to the corresponding bromides . This conversion is facilitated by the highly reactive nature of PBr5 .
Biochemical Pathways
Phosphorus, as an element, plays a crucial role in several biochemical pathways. It is an essential component of important biomolecules such as DNA, RNA, ATP, NADPH, and phospholipids, and is also involved in respiration and photosynthesis . .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically studied for drugs and bioactive compoundsIt’s worth noting that pbr5 is a reactive solid that decomposes above 100 °c .
Result of Action
The result of phosphorus pentabromide’s action is the conversion of target molecules into their brominated derivatives . For example, it can convert carboxylic acids into acyl bromides, which are useful intermediates in organic synthesis .
Action Environment
Phosphorus pentabromide is sensitive to its environment. It decomposes above 100 °C and reacts with water . Therefore, it should be stored in a cool, dry environment . Its reactivity and stability can be influenced by factors such as temperature, humidity, and the presence of other reactive substances .
安全和危害
Phosphorus pentabromide is highly corrosive and strongly irritates skin and eyes . It can cause burns and permanent eye damage . It may cause blindness and is rapidly absorbed through the skin with systematic poisoning effects to follow . It is extremely destructive to tissue of the mucus membranes and upper respiratory tract, eyes, and skin .
属性
IUPAC Name |
pentabromo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br5P/c1-6(2,3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKVRHZNLKTPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br5P, PBr5 | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus pentabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_pentabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064874 | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus pentabromide appears as a yellow crystalline solid that is shipped in sealed containers. Strongly irritating to skin and eyes. Used to make other chemicals., Yellow crystals; [CAMEO] | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus pentabromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphorus pentabromide | |
CAS RN |
7789-69-7 | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentabromophosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus pentabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus pentabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D9WIS0BQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Phosphorus pentabromide (PBr5) primarily acts as a potent brominating agent. It reacts vigorously with alcohols, carboxylic acids, and amides, replacing hydroxyl or carbonyl oxygen with bromine atoms. [, , , , , ] This reactivity stems from the electrophilic nature of the phosphorus center and the good leaving group ability of bromide ions. For instance, PBr5 converts alcohols to alkyl bromides, carboxylic acids to acyl bromides, and amides to nitriles via intermediate imidoyl bromide species. [, , , , ] The resulting brominated products often serve as versatile intermediates in organic synthesis.
A: The Raman spectrum of solid PBr5 exhibits characteristic bands at frequencies of 72 cm-1, 140 cm-1, 189 cm-1, 227 cm-1, 367 cm-1, and 474 cm-1. [] These bands correspond to the fundamental vibrations of the PBr4+ tetrahedron. [] The Raman spectrum of liquid phosphorus oxybromide (POBr3), a compound derived from PBr5, has also been studied to elucidate its molecular structure. [] UV-Vis spectrophotometry has been employed to investigate the nature of PBr5 solutions in various solvents. []
A: Phosphorus pentabromide is highly reactive and corrosive. [] It reacts violently with water, producing phosphoric acid (H3PO4) and hydrobromic acid (HBr). [] Therefore, it needs to be handled under anhydrous conditions. It is soluble in carbon disulfide (CS2) and carbon tetrachloride (CCl4). [] It decomposes above 100°C. []
ANone: While the provided research abstracts do not specifically mention computational studies on PBr5, computational chemistry techniques like molecular mechanics, quantum mechanics, and molecular dynamics simulations could be employed to study its structure, bonding, reactivity, and interactions with other molecules.
A: PBr5 is highly sensitive to moisture and hydrolyzes readily. [] Therefore, storage under dry and inert conditions, preferably under nitrogen, is crucial. [] Formulation strategies could involve encapsulating PBr5 in a moisture-proof matrix or using suitable solvents to prepare stable solutions.
A: PBr5 is corrosive and highly toxic. [] Appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety goggles should be worn when handling this compound. It's crucial to work in a well-ventilated area or under a fume hood to minimize exposure risks. [] Waste disposal should comply with local regulations.
A: Depending on the specific application, alternative brominating agents like phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or N-bromosuccinimide (NBS) could be considered. [, , ] The choice of reagent often depends on factors like reactivity, selectivity, cost, and safety considerations.
A: Research on PBr5 dates back to the early days of inorganic chemistry. Early studies focused on its synthesis, characterization, and use as a reagent for converting alcohols to alkyl bromides. Over the years, its structure has been investigated using techniques like X-ray diffraction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















